molecular formula N2 B1354034 Nitrogen-15N2 CAS No. 29817-79-6

Nitrogen-15N2

Cat. No. B1354034
CAS RN: 29817-79-6
M. Wt: 30.000218 g/mol
InChI Key: IJGRMHOSHXDMSA-ZDOIIHCHSA-N
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Description

Nitrogen-15N2 is a stable isotope of nitrogen . It is used in various scientific applications, particularly in the study of nitrogen fixation and other nitrogen-related processes .


Synthesis Analysis

Nitrogen-15N2 can be used in nitrogen fixation experiments to monitor the resulting metabolites in an organism . It has been used in 15N2 pulse-chase experiments to understand the route of transport of fixed nitrogen from the nodule to the shoot in plants . It has also been used to quantify biological N2 production in agricultural soil .


Molecular Structure Analysis

The molecular formula of Nitrogen-15N2 is N2 . The molecular weight is 30.00 g/mol .


Chemical Reactions Analysis

Nitrogen-15N2 has been used in studies of the structures and chemical transformations of nitrogen heterocycles . It has also been used in studies of nitrogen fixation in pelagic ecosystems .


Physical And Chemical Properties Analysis

Nitrogen-15N2 is a gas under normal conditions . It is slightly soluble in water and alcohol, is non-flammable, and is considered a suffocating gas .

Scientific Research Applications

Isotope Ecology and Nitrogen Cycling

Nitrogen-15 (15N) is a stable isotope of nitrogen widely used in ecological research, especially in studies of nitrogen cycling in organisms and ecosystems. 15N natural abundances are leveraged in fundamentally different ways from traditional 15N tracers by integrating nitrogen cycle processes via isotope fractionations and the mixing of various nitrogen-containing pools. This methodology has potential for routine use in ecological research, although it still requires some technical and conceptual advances (Robinson, 2001).

Nitrogen Uptake and Transport in Plants

15N is used to study nitrate uptake activity and transport from roots to shoots in plants. For example, 15N-KNO3 has been used as the nitrogen source in plants like rice to investigate these processes. Detailed methodologies for labeling living plants with 15N-KNO3 and determining net nitrate uptake and transport activity have been validated in plants such as Arabidopsis and rice (Liu, Hu, & Chu, 2016).

Contamination in Commercial 15N2 Gas

Research has highlighted the contamination of commercial 15-nitrogen (15N) N2 gas stocks with 15N-enriched ammonium, nitrate, and nitrite, which can affect nitrogen fixation measurements in environmental samples. This finding underscores the need for ensuring the purity of commercial 15N2 gas in future N2 fixation rate determinations (Dabundo et al., 2014).

Fertilizer Nitrogen Absorption Efficiency

15N labeling has been utilized to study the efficiency of nitrogen absorption by crops from fertilizers. For example, a study using 15N labeled ammonium sulfate in coffee crops helped in evaluating its distribution within the plant and the agronomic efficiency of the fertilizer application practice (Fenilli et al., 2007).

Wetland Nitrogen Removal Research

15N, as a unique tracer for nitrogen cycling processes, plays a crucial role in research on environmental pollution problems induced by the nitrogen cycling process. Its application in wetland nitrogen removal research is significant for understanding nitrogen removal mechanisms, determining key limiting factors, and establishing nitrogen removal models (Yan, 2008).

Probing Nitrogen-Fixing Bacteria in Soil

A novel approach combining resonance Raman spectroscopy with 15N2 stable isotope probing (SIP) has been developed to discern nitrogen-fixing bacteria in soil communities. This method, applied at the single-cell level, advances the exploration of hitherto uncultured diazotrophs in diverse ecosystems (Cui et al., 2018).

Safety And Hazards

Nitrogen-15N2 is a gas under pressure and may explode if heated . It may displace oxygen and cause rapid suffocation . Contact with liquid or refrigerated gas can cause cold burns and frostbite .

Future Directions

Nitrogen-15N2 continues to be a valuable tool in studying nitrogen flows in agro-ecosystems . It is also used in the study of nitrogen fixation in the ocean . The use of Nitrogen-15N2 in these areas of research is expected to continue and expand in the future .

properties

InChI

InChI=1S/N2/c1-2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRMHOSHXDMSA-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436579
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.00021780 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrogen-15N2

CAS RN

29817-79-6
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (5.74 g, 0.035 mol) was added to a solution of the 2-dodecyltetrazole acetic acid (10.0 g, 0.034 mol) obtained in (c) above in dry THF (100 mL) under an inert atmosphere (N2). The mixture was stirred at room temperature for 30 minutes, then 2,6-diisopropylaniline (6.7 mL, 0.038 mol) was added in one portion. The resulting solution was stirred for 3 days at room temperature, concentrated in vacuo, taken up in dichloromethane (200 mL), washed with water (100 mL) and brine (100 mL), and dried over Na2SO4. The dried solution was filtered, concentrated, and chromatographed on silica gel, eluting with 15% ethyl acetate in hexanes to give 10.6 g, 68% of the title compound as an off-white solid, mp 75°-79° C.
Name
Quantity
100 mL
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solvent
Reaction Step One
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5.74 g
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reactant
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Name
2-dodecyltetrazole acetic acid
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione (Preparation X3)(230 mg, 0.818 mmol) and ammonium hydroxide (2229 mL, 57.3 mmol) in a sealed bottle was heated at 80° C. for 4 h. Blowed by N2 overnight to get 8-(3,5-difluorophenyl)-7,8-dihydro-1H-pyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione (191 mg, 0.682 mmol, 83% yield) which was used as is. LC-MS (M+H)+=281.1.
Name
8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2229 mL
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reactant
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Name

Synthesis routes and methods III

Procedure details

A suspension of magnesium turnings (2.68 g) in anhydrous tetrahydrofuran (20 mL) is cooled to 10° C. and five drops of 1,2-dibromoethane are added. 2 mL of a solution of 2-(4-bromo-phenyl)-[1,3]dioxane (24.3 g; 100 mmol) in anhydrous tetrahydrofuran (80 mL) is added at 10° C. under vigorous stirring. After the reaction starts the remainder of the solution of 2-(4-bromo-phenyl)-[1,3]dioxane is added over 90 minutes. The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes. The concentration of 4-([1,3]dioxan-2-yl)phenylmagnesium bromide in the solution above the excess of magnesium turnings is about 0.90 M. In another flask, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.054 g; 0.10 mmol) is suspended in 1,2-dimethoxyethane (7.7 mL) and cooled to about 0° C. before a 0.5 M solution of zinc chloride in tetrahydrofuran (1.0 mL; 0.50 mmol) and a solution of a mixture of 5-(2-chlorophenyl)-2-(tetrahydropyran-2-yl)-2H-tetrazole and 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole (2.65 g; 10.0 mmol) in 1,2-dimethoxyethane (2.7 mL) are added. To the vigorously stirred resulting suspension is added at about 0° C. 13.4 mL of the above 0.90 M 4-([1,3]dioxan-2-yl)phenylmagnesium bromide solution (12.0 mmol) over one hour. The resulting brown-yellow solution is allowed to warm up and further stirred at room temperature for 3 hours. The mixture is cooled to about 0° C. and quenched with a 7.5% solution of ammonium chloride in water (20 mL). The aqueous phase is separated and extracted with ethyl acetate (50 mL). The combined organic phases are washed with water (20 mL), a 7.5 % solution of sodium carbonate in water (20 mL) and water (20 mL). The combined organic phases are evaporated in vacuo. A solution of the resulting oil in a small amount of ethyl acetate is filtered and evaporated. The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane to afford the main isomer (N2-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl2-(tetrahydro-pyran-2-yl)-2H-tetrazole as a colorless oil and the minor isomer (N1-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl)-1-(tetrahydro-pyran-2-yl)-1H-tetrazole as colorless crystals.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Three
Quantity
0.054 g
Type
catalyst
Reaction Step Three
Quantity
2.68 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
24.3 g
Type
reactant
Reaction Step Five
Quantity
80 mL
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solvent
Reaction Step Five
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Nine
Quantity
1 mL
Type
solvent
Reaction Step Nine
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0 (± 1) mol
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reactant
Reaction Step Ten
Quantity
2.65 g
Type
reactant
Reaction Step Ten
Quantity
2.7 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

6-Chloropyridazin-3-amine, N-(2-bromoacetyl)cyclopropanecarboxamide, and potassium hydrogenphosphate were mixed in DMA at 75° C. to provide N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide. N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide was reacted with [1,2,4]triazolo[4,3-a]pyridine-3-thiol and K2CO3 in DMA at 145° C. and 100 psi N2 to provide N-(6-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)imidazo[1,2-b]pyridazin-2-yl)cyclo-propanecarboxamide.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrogen-15N2
Reactant of Route 2
Nitrogen-15N2
Reactant of Route 3
Nitrogen-15N2
Reactant of Route 4
Reactant of Route 4
Nitrogen-15N2
Reactant of Route 5
Nitrogen-15N2
Reactant of Route 6
Reactant of Route 6
Nitrogen-15N2

Citations

For This Compound
74
Citations
AP HANSEN, JS PATE… - Journal of experimental …, 1987 - academic.oup.com
Hansen, AP, Pate, JS and Atkins, CA 1987. Relationships between acetylene reduction activity, hydrogen evolution and nitrogen fixation in nodules of Acacia spp.: Experimental …
Number of citations: 32 academic.oup.com
D Gayathri, CT Swamy… - Angewandten Biologie …, 2014 - researchgate.net
Lichens are symbiotically associated of algae and fungi, actively involved in conversion of atmospheric nitrogen into organic form. Lichens are also involved in phosphate solubilization …
Number of citations: 4 www.researchgate.net
R Diocares, T Morey, G Holguin - Analytical biochemistry, 2006 - academia.edu
Heavy nitrogen (15N2) 1 is often used as a label for nitrogen fixation experiments in which it is desirable to monitor directly the rate of nitrogen fixation and the destination of the …
Number of citations: 5 www.academia.edu
K Krynicki, EJ Rahkamaa, JG Powles - Molecular Physics, 1975 - Taylor & Francis
Measurements are reported of the nitrogen-nucleus spin-lattice relaxation time, T 1 , in liquid nitrogen 14 N 2 and liquid nitrogen 15 N 2 along the liquid-vapour coexistence line from 77·…
Number of citations: 26 www.tandfonline.com
A Weber, CP Klages, ME Gross… - Journal of The …, 1995 - iopscience.iop.org
The metallorganic tetrakis (dimethylamido)‐titanium reacts with electron cyclotron resonance plasma‐activated nitrogen in the downstream region to form low resistivity crystalline films …
Number of citations: 36 iopscience.iop.org
S Hill, JR Postgate - Microbiology, 1969 - microbiologyresearch.org
… Isotopic nitrogen 15N2. Nitrogen enriched with 30 atom yo of I5N was either prepared by oxidizing 30 atom % enriched (NH,),SO, with sodium hypobromite, taking care to avoid carry …
Number of citations: 105 www.microbiologyresearch.org
NS Golubev, AI Burshtein, SI Temkin - Chemical Physics Letters, 1982 - Elsevier
… The molecular nitrogen 15N2 was produced by 15NH, pyrolysis (99.4% Isotoplally pure) over an Iron-aluminium wtalyst 181 and purltied by a three-fold subluxation In vacua at 60 K. …
Number of citations: 12 www.sciencedirect.com
JF White Jr, MS Torres, H Johnson, I Irizarry, Q Chen… - academia.edu
Shoot apex bacterial biofilms in a cultivated hybrid variety of vanilla orchid (Vanilla pompona x V. planifolia) fix atmospheric nitrogen and fixed nitrogen flows into tissues of the shoot …
Number of citations: 2 www.academia.edu
E Miyazaki, I Kojima, S Kojima - Langmuir, 1985 - ACS Publications
The adsorption of nitrogen on polycrystalline Pd surfaces under ultrahigh vacuum(uhv) conditions has been studied at and above room temperature by means of TPTD-MS (temperature …
Number of citations: 23 pubs.acs.org
MC Hatzell - ACS Energy Letters, 2022 - ACS Publications
Racing to critical milestones is a favorite pastime of historical explorers and scientist. From the race to be the first to the North Pole to the discovery of the Haber− Bosch process, …
Number of citations: 9 pubs.acs.org

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